molecular formula C20H26N2O2 B2830922 3-cyclopentyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide CAS No. 851405-17-9

3-cyclopentyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide

Cat. No.: B2830922
CAS No.: 851405-17-9
M. Wt: 326.44
InChI Key: NDWXBUFRLVZHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopentyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide, also known as CP-945,598, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the family of quinoline-based compounds and has been shown to have promising pharmacological properties.

Scientific Research Applications

Cyclization Reactions and Synthetic Methodology

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Shikhaliev et al. (2008) explored cyclization of cyanamides with anthranilates and other compounds, leading to various dihydroquinazolinone derivatives, showcasing the versatility of cyclization reactions in synthesizing complex molecular architectures with potential pharmaceutical relevance (Shikhaliev et al., 2008).

Antimicrobial and Anti-inflammatory Applications

The synthesis and evaluation of new compounds for antimicrobial and anti-inflammatory activities are vital in the quest for new treatments. Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, demonstrating their psychotropic, anti-inflammatory, and cytotoxic activities, highlighting the potential of similar compounds in therapeutic applications (Zablotskaya et al., 2013).

Neurokinin-1 Receptor Antagonists

Compounds acting as neurokinin-1 (NK1) receptor antagonists are of interest for their potential to treat various conditions, including emesis and depression. Harrison et al. (2001) developed an orally active, water-soluble NK1 receptor antagonist, demonstrating the importance of chemical synthesis in creating clinically relevant compounds with improved pharmacokinetic profiles (Harrison et al., 2001).

Properties

IUPAC Name

3-cyclopentyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-14-6-8-16-13-17(20(24)22-18(16)12-14)10-11-21-19(23)9-7-15-4-2-3-5-15/h6,8,12-13,15H,2-5,7,9-11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWXBUFRLVZHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.